3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine and pyrimidine moiety
Properties
IUPAC Name |
3-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c19-13-15-16(4-3-5-20-15)23-8-10-25(11-9-23)18-12-17(21-14-22-18)24-6-1-2-7-24/h3-5,12,14H,1-2,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOSMOAMNZKRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=C(N=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the pyrrolidine and piperazine groups. The final step involves the attachment of the pyridine-2-carbonitrile moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, would be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings or to reduce nitrile groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds. Substitution reactions can result in a wide variety of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring often exhibit similar pharmacological properties.
Piperazine derivatives: These compounds are known for their use in medicinal chemistry and drug design.
Uniqueness
What sets 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile apart is its unique combination of these three moieties, which can result in distinct biological activities and interactions with molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that incorporates multiple heterocyclic moieties, which are often associated with diverse pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 351.4 g/mol. The compound is characterized by its pyridine and pyrimidine rings, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N7 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | DKIVHRBVKYCIGS-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and piperazine moieties have shown promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation.
In vitro assays revealed that related compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, a study reported an IC50 value of 9 μM against the A549 human lung cancer cell line, indicating potent antiproliferative activity .
Anti-inflammatory Effects
Compounds structurally related to this compound have also been evaluated for anti-inflammatory activity. Research indicates that similar derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, certain analogs demonstrated IC50 values as low as 0.04 μmol against COX enzymes, comparable to established anti-inflammatory drugs like celecoxib .
The proposed mechanism of action involves the compound's ability to bind to specific receptors or enzymes, modulating signaling pathways associated with cancer proliferation and inflammation. The interaction with target proteins likely leads to downstream effects that alter cellular behavior, including apoptosis and inhibition of inflammatory mediators.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives highlighted the anticancer potential of compounds similar to this compound. The research involved screening various derivatives against a panel of human cancer cell lines, revealing significant cytotoxicity linked to structural features such as the presence of piperazine and pyrimidine rings .
Case Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory properties, derivatives were tested in vivo using carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced inflammation compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyridine or piperazine rings can enhance potency or selectivity for certain biological targets. For instance, substituting different functional groups may improve binding affinity or reduce off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
